Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-chloro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-2-16-11(14)8-6-7-4-3-5-9(13)10(7)17-12(8)15/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKIKMJPFFEAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC=C2)Cl)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226405 | |
| Record name | Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70384-84-8 | |
| Record name | Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70384-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-chloro-2-oxo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 8 Chloro 2 Oxo 2h Chromene 3 Carboxylate and Analogues
Classical Knoevenagel Condensation Approaches to Chromene-3-carboxylates
The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids and their esters. psu.eduacgpubs.org The reaction typically involves the condensation of a 2-hydroxybenzaldehyde (salicylaldehyde) derivative with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a basic catalyst. acgpubs.orgresearchgate.net For the specific synthesis of Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate, the reaction would proceed between 3-chloro-2-hydroxybenzaldehyde (B16314) and diethyl malonate. The initial condensation is followed by an intramolecular cyclization (esterification) to form the characteristic coumarin (B35378) ring system. youtube.com
The efficiency of the Knoevenagel condensation for synthesizing coumarin-3-carboxylates is highly dependent on the choice of catalyst and reaction conditions. A wide array of catalysts has been explored to improve yields and shorten reaction times. Weak organic bases, such as piperidine, are traditionally used and have proven effective. acgpubs.orgresearchgate.netic.ac.uk However, the search for more efficient and milder catalysts has led to the investigation of various alternatives.
L-proline, an amino acid, has been successfully employed as an organocatalyst, offering good to very good yields under mild conditions. biomedres.us Other catalytic systems reported for this transformation include molecular sieves combined with piperidine, magnesium aluminophosphates (MAPO-5), and various clays (B1170129) like KSF and K10 montmorillonites. acgpubs.org The use of ionic liquids has also been developed, which can act as both the solvent and promoter, often allowing for easy recycling of the catalyst. psu.edu Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often under solvent-free conditions. psu.eduic.ac.uk
| Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | High | acgpubs.orgresearchgate.net |
| L-Proline (10 mol%) | Ethanol | 80 °C, 18h | 94% | biomedres.us |
| TMGT (Ionic Liquid) | Solvent-free | Microwave | Good | psu.edu |
| Piperidine | Solvent-free | Microwave | Good | ic.ac.uk |
| Lithium Sulfate (B86663) | Solvent-free | Ultrasound, 50°C, 15 min | 96-97% | sapub.org |
In the synthesis of substituted coumarins like this compound, regioselectivity is primarily controlled by the substitution pattern of the starting salicylaldehyde (B1680747). The use of 3-chloro-2-hydroxybenzaldehyde ensures that the chlorine atom is positioned at the C8 position of the final coumarin ring.
Yield enhancement is a major focus of methodological development. High yields, often exceeding 90%, are achievable with this reaction. sapub.orgyoutube.com Strategies to maximize yield include the careful selection of the catalyst and solvent system, as well as the optimization of reaction temperature and time. biomedres.us For instance, the use of ultrasound or microwave irradiation not only accelerates the reaction but can also lead to cleaner product formation and higher yields by minimizing side reactions. sapub.orgic.ac.uk Solvent-free conditions, in particular, can enhance yields by increasing reactant concentration and simplifying product isolation, which often only requires recrystallization. psu.eduic.ac.uk
Green Chemistry Approaches in the Synthesis of 2-Oxo-2H-chromene-3-carboxylates
In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for coumarin synthesis. researchgate.net These green approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and employ recyclable catalysts.
Conducting reactions in the absence of volatile organic solvents is a key objective of green chemistry. ic.ac.uk The Knoevenagel condensation for coumarin-3-carboxylate synthesis has been successfully adapted to solvent-free conditions, often facilitated by microwave or ultrasound irradiation. sapub.orgic.ac.uknih.gov These methods offer advantages such as reduced pollution, lower costs, and simplified work-up procedures. ic.ac.uk Various catalysts, including stannous chloride dihydrate and reusable solid catalysts like ZrOCl₂·8H₂O, have been shown to be effective under solvent-free protocols. eurjchem.com
Water, as a non-toxic and abundant solvent, is another attractive medium for green synthesis. The synthesis of coumarin-3-carboxylic acids has been demonstrated in water, sometimes using biodegradable catalysts. eurjchem.com For example, waste curd water, which is acidic, has been utilized as both a catalyst and solvent under ultrasonic irradiation, providing good to excellent yields. eurjchem.com Deep eutectic solvents, which are biodegradable and have low vapor pressure, have also been employed as green reaction media. eurjchem.com
The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful green technology. researchgate.netscirp.org Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to a dramatic increase in reaction rates. researchgate.net
Several protocols for the ultrasonic-assisted synthesis of coumarin-3-carboxylates have been reported. sapub.orgeurjchem.comiau.ir These methods are characterized by short reaction times, high yields, and simple experimental procedures. iau.ir For example, the condensation of salicylaldehydes with dimethyl malonate can be efficiently catalyzed by ZrOCl₂·8H₂O in water under ultrasound irradiation. eurjchem.com Another approach uses lithium sulfate as a catalyst under solvent-free ultrasonic conditions, achieving yields as high as 97% in just 15 minutes. sapub.org The use of sonication aligns with green chemistry principles by improving energy efficiency and often allowing reactions to proceed at lower ambient temperatures. sapub.orgiau.ir
| Method | Catalyst/Medium | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Water-mediated | Waste Curd Water | Ultrasound, 40°C | Biodegradable, mild conditions | eurjchem.com |
| Solvent-free | Stannous Chloride Dihydrate | Not specified | Rapid, high yields | eurjchem.com |
| Ultrasonic-assisted | ZrOCl₂·8H₂O | Water | Efficient, aqueous medium | eurjchem.com |
| Solvent-free | Lithium Sulfate | Ultrasound, 50°C, 15 min | Extremely fast, high yields | sapub.org |
| Solvent-free | None specified | Microwave | Reduced reaction time, simple work-up | ic.ac.uk |
Multi-Component Reactions for Diversified Chromene-3-carboxylate Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govacgpubs.org Several MCRs have been developed for the synthesis of diverse chromene and pyran-annulated chromene scaffolds.
One such approach involves the one-pot, three-component reaction of a C-H activated acidic compound (like dimedone or 4-hydroxycoumarin), an aldehyde, and malononitrile. acgpubs.org This reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C-H acidic compound, and subsequent intramolecular cyclization to yield complex chromene derivatives. acgpubs.org L-proline has been shown to be an effective catalyst for a three-component reaction involving an aryl aldehyde, dimedone, and 4-hydroxy-2H-chromene-2-thione, leading to novel chromeno[2,3-b]chromene structures. rsc.org Another strategy utilizes the reaction of 4-hydroxycoumarin (B602359), activated acetylenic compounds, and N-nucleophiles under solvent-free conditions to produce substituted chromenes. nih.gov These MCRs provide a powerful platform for creating libraries of structurally diverse chromene-based compounds from simple and readily available starting materials.
Chemical Transformations and Derivatization Strategies for this compound
The chemical reactivity of this compound offers a versatile platform for the synthesis of a diverse array of derivatives. The presence of multiple functional groups—the ester, the chloro substituent, and the coumarin core—allows for a range of chemical transformations. These modifications are pivotal for developing novel compounds with tailored properties.
Ester Modifications and Amide Formation
The ester group at the 3-position of the coumarin ring is a key site for derivatization, readily undergoing modifications such as hydrolysis, transesterification, and amidation to yield a variety of functionalized analogues.
One of the most significant transformations of the ester group is its conversion to an amide. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate and its substituted analogues with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of the corresponding carbohydrazide (B1668358). This reaction typically proceeds by heating the coumarin ester with hydrazine hydrate in a suitable solvent, such as ethanol. The resulting 2-oxo-2H-chromene-3-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds.
However, studies on the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate have shown that the reaction can sometimes lead to ring-opening products, such as salicylaldehyde azine and malonohydrazide, depending on the reaction conditions. Careful control of these conditions is therefore crucial to achieve the desired amide product.
The general scheme for the formation of 2-oxo-2H-chromene-3-carbohydrazides is presented below:
Reaction Scheme for Amide Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine hydrate | 8-chloro-2-oxo-2H-chromene-3-carbohydrazide |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | 2-oxo-2H-chromene-3-carbohydrazide |
Further derivatization of the carbohydrazide can be achieved through condensation with various aldehydes and ketones to furnish N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides.
Hydrolysis of the ester group to the corresponding carboxylic acid, 8-chloro-2-oxo-2H-chromene-3-carboxylic acid, can be achieved under acidic or basic conditions. This carboxylic acid serves as a precursor for the synthesis of other esters via Fischer esterification or for the preparation of acid chlorides, which are highly reactive intermediates for the synthesis of a wider range of amides and other derivatives.
Transesterification, the conversion of the ethyl ester to other alkyl esters, can be accomplished by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl groups, potentially influencing the compound's physical and biological properties.
Halogen-Specific Substitutions and Functionalization
The chlorine atom at the 8-position of the coumarin ring provides a handle for further functionalization through various cross-coupling and substitution reactions. The electron-withdrawing nature of the coumarin ring system can influence the reactivity of the C-Cl bond, making it amenable to certain transformations.
Nucleophilic Aromatic Substitution (SNA r):
While aryl chlorides are generally less reactive towards nucleophilic aromatic substitution than their fluoro or nitro-activated counterparts, the presence of the activating coumarin ring system may facilitate such reactions under specific conditions. Strong nucleophiles and elevated temperatures or the use of a strong base could potentially lead to the displacement of the chloride with nucleophiles such as amines, alkoxides, or thiolates. The success of SNA r reactions is highly dependent on the electronic nature of the coumarin ring and the reaction conditions employed.
Palladium-Catalyzed Cross-Coupling Reactions:
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of aryl halides.
Suzuki Coupling: The Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. This reaction could be employed to introduce various aryl or vinyl substituents at the 8-position of the coumarin core.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This would be a valuable method for synthesizing a library of 8-amino-substituted coumarin derivatives. A variety of primary and secondary amines can be used as coupling partners, leading to a wide range of functionalized products.
The general applicability of these cross-coupling reactions to this compound would depend on the optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Potential Halogen-Specific Transformations
| Reaction Type | Coupling Partner | Potential Product |
| Suzuki Coupling | Arylboronic acid | Ethyl 8-aryl-2-oxo-2H-chromene-3-carboxylate |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Ethyl 8-(alkyl/aryl)amino-2-oxo-2H-chromene-3-carboxylate |
| Nucleophilic Aromatic Substitution | Alkoxide | Ethyl 8-alkoxy-2-oxo-2H-chromene-3-carboxylate |
Oxidative and Reductive Transformations of the Chromene Core
The chromene core of this compound is susceptible to both oxidative and reductive transformations, which can lead to significant alterations of the heterocyclic ring system.
Reductive Transformations:
Catalytic hydrogenation is a common method for the reduction of the coumarin double bond. The reduction of the C3-C4 double bond of the α,β-unsaturated lactone system leads to the formation of the corresponding dihydrocoumarin (B191007) derivative. This transformation can be achieved using various catalysts, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under a hydrogen atmosphere. cjcatal.com The complete hydrogenation of the coumarin ring system, including the benzene (B151609) ring, can lead to the formation of octahydrocoumarin derivatives under more forcing conditions. cjcatal.com
Oxidative Transformations:
The C3-C4 double bond of the coumarin ring is also susceptible to oxidative cleavage and modification.
Epoxidation: The double bond can be epoxidized using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding coumarin-3,4-epoxide. These epoxides are often reactive intermediates that can be further transformed. nih.govoup.com
Dihydroxylation: The C3-C4 double bond can undergo dihydroxylation to form the corresponding cis-diol. This can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. Ruthenium-catalyzed dihydroxylation has also been reported for functionalized coumarins. clockss.org
These oxidative and reductive transformations provide pathways to novel coumarin derivatives with modified ring structures, which can be valuable for exploring structure-activity relationships.
Summary of Chromene Core Transformations
| Transformation | Reagents | Product Type |
| Reduction | H₂, Pd/C or Ru/C | Dihydrocoumarin |
| Epoxidation | m-CPBA | Coumarin-3,4-epoxide |
| Dihydroxylation | OsO₄ or RuCl₃/NaIO₄ | 3,4-Dihydroxy-dihydrocoumarin |
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 8 Chloro 2 Oxo 2h Chromene 3 Carboxylate
Predicted Detailed NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR) for Structural Elucidation
The structural elucidation of Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate would heavily rely on Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the chromene ring system and the protons of the ethyl ester group. The aromatic region would likely show three protons. The H-4 proton, being adjacent to the electron-withdrawing carboxylate group and part of the α,β-unsaturated lactone system, is anticipated to be the most deshielded, appearing as a singlet at a high chemical shift. The remaining two aromatic protons on the benzene (B151609) ring would likely appear as a doublet and a triplet or a more complex multiplet, with their chemical shifts and coupling constants influenced by the chloro substituent at the 8-position. The ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their integration values corresponding to two and three protons, respectively.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. It is expected to show 12 distinct carbon signals. The carbonyl carbons of the lactone and the ester would be the most downfield signals. The carbon atoms of the aromatic and pyrone rings would appear in the intermediate region of the spectrum. The carbon directly bonded to the chlorine atom (C-8) would experience a downfield shift due to the electronegativity of chlorine. The upfield region of the spectrum would contain the signals for the methylene and methyl carbons of the ethyl group.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. COSY would reveal the coupling relationships between adjacent protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds away, helping to piece together the complete molecular structure.
Predicted Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the α,β-unsaturated lactone and the ester group, typically appearing in the region of 1700-1750 cm⁻¹. The presence of the aromatic C=C bonds would be indicated by absorption bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ester and the lactone would also be observable. The C-Cl stretching vibration would likely be found in the fingerprint region of the spectrum.
Predicted High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule, which would, in turn, confirm its elemental composition and molecular formula (C₁₂H₉ClO₄). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third of the M peak. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for coumarin (B35378) esters include the loss of the ethoxy group, carbon monoxide, and subsequent cleavages of the coumarin ring system.
Predicted Single Crystal X-ray Diffraction Analysis
Should suitable single crystals of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural information.
Determination of Molecular and Crystal Packing Architectures
X-ray diffraction analysis would reveal the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsion angles. It would also elucidate the crystal packing, showing how the molecules are arranged in the solid state.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The crystal structure would allow for a detailed analysis of the intermolecular forces that govern the supramolecular assembly. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms are likely to play a significant role in the crystal packing. Other non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules and halogen bonding involving the chlorine atom, could also be present and would be identified and characterized.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis has emerged as a powerful tool in crystal engineering and materials science for the qualitative and quantitative examination of intermolecular interactions within a crystal lattice. This computational method provides a visual and statistical overview of how molecules interact with their neighbors, which is crucial for understanding the stability and physicochemical properties of crystalline solids. In the context of this compound, Hirshfeld surface analysis offers deep insights into the supramolecular architecture governed by a variety of weak non-covalent interactions.
The analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to visualize and highlight specific intermolecular contacts.
For this compound, the presence of various functional groups—including a chloro substituent, a carbonyl group, an ester moiety, and aromatic rings—leads to a complex network of intermolecular interactions. The decomposition of the Hirshfeld surface fingerprint plot allows for the quantification of the percentage contribution of each type of contact. While specific experimental data for this exact compound is not publicly available, analysis of structurally similar coumarin derivatives allows for a detailed projection of the expected intermolecular contacts. rsc.orgrsc.orgnih.govresearchgate.netnih.gov
The primary interactions governing the crystal packing of this compound are expected to be a combination of hydrogen bonds, halogen bonds, and van der Waals forces. The most significant contributions are anticipated from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H), and carbon-hydrogen (C···H) contacts. The chloro-substituent also introduces the possibility of chlorine-hydrogen (Cl···H) and chlorine-carbon (Cl···C) interactions, which can play a crucial role in the directional stabilization of the crystal structure. nih.gov
The expected contributions of the most significant intermolecular contacts for this compound are summarized in the interactive data table below, based on analyses of analogous compounds found in the literature. nih.govnih.gov
Interactive Data Table: Predicted Intermolecular Contact Contributions for this compound
| Intermolecular Contact Type | Predicted Contribution (%) | Key Features and Significance |
| H···H | ~40-50% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces between hydrogen atoms on the periphery of the molecule. |
| O···H / H···O | ~20-30% | These are characteristic of weak C–H···O hydrogen bonds, involving the carbonyl and ester oxygen atoms as acceptors. These interactions are crucial in forming molecular chains and sheets. nih.gov |
| C···H / H···C | ~10-15% | Reflects C–H···π interactions, where hydrogen atoms interact with the π-system of the coumarin ring, contributing to the overall packing efficiency. |
| Cl···H / H···Cl | ~5-10% | These contacts arise from the electronegative chlorine atom interacting with hydrogen atoms of neighboring molecules, acting as weak hydrogen bonds or halogen bonds. nih.gov |
| C···C | ~3-7% | Indicative of π-π stacking interactions between the aromatic rings of adjacent coumarin moieties, which contribute to the stabilization of the crystal lattice. nih.gov |
| Cl···C / C···Cl | ~1-3% | Represents weaker halogen-π interactions between the chlorine atom and the carbon atoms of the aromatic system. |
The dnorm surface visualization for this compound would likely reveal distinct red spots, indicating close intermolecular contacts that are shorter than the sum of their van der Waals radii. These spots would correspond to the aforementioned C–H···O hydrogen bonds and potential Cl···H halogen bonds, highlighting the most significant directional interactions within the crystal.
Computational and Theoretical Investigations of Ethyl 8 Chloro 2 Oxo 2h Chromene 3 Carboxylate
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the optimized molecular geometry and electronic properties of molecules. For a coumarin (B35378) derivative, a typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to find the molecule's lowest energy conformation.
This analysis yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, in related coumarin structures, the planarity of the fused ring system is a key feature, though the ester group at the 3-position may exhibit some rotational freedom. researchgate.net A theoretical study on various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives indicated that the most stable conformations involve the ester's carbonyl group being nearly coplanar with the coumarin core. researchgate.net The calculation would also provide the molecule's total energy, dipole moment, and the distribution of electrons, setting the foundation for all further analyses. researchgate.netmaterialsciencejournal.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is illustrative, as specific data for Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is not available. Values are based on typical ranges for similar coumarin derivatives.)
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.5 to -7.5 |
| ELUMO (eV) | -2.0 to -3.0 |
| Energy Gap (ΔE) (eV) | 4.0 to 5.0 |
| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO)/2 |
| Global Softness (S) | Calculated as 1/(2η) |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.
Typically, red or yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack. For coumarins, these areas are consistently found around the carbonyl oxygen atoms. researchgate.netresearchgate.net Blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack, often located around the hydrogen atoms. researchgate.net The MEP analysis for this compound would be crucial for understanding its intermolecular interactions and binding behavior with biological targets.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to molecular stability through second-order perturbation theory. The energy of these interactions (E(2)) indicates the extent of intramolecular charge transfer and hyperconjugation. researchgate.net
In coumarin systems, significant delocalization is observed from oxygen lone pairs (donors) to adjacent anti-bonding π* orbitals (acceptors), which contributes to the stability of the ring system. researchgate.netresearchgate.net NBO analysis would elucidate the stabilizing effects of electron delocalization in this compound, including the influence of the chlorine atom and the ethyl carboxylate group on the electronic structure.
Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory, analyzes the topology of the electron density (ρ) to characterize chemical bonds and non-covalent interactions. uni-muenchen.demanchester.ac.uk The analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. manchester.ac.uk
A positive value of the Laplacian (∇²ρ(r) > 0) typically indicates a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals forces. nih.gov A negative value (∇²ρ(r) < 0) signifies a shared-shell, or covalent, interaction. manchester.ac.uk QTAIM would be instrumental in analyzing any intramolecular hydrogen bonds or other weak interactions that contribute to the conformational stability of this compound.
Prediction of Linear and Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems, like coumarins, are often investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.net Computational methods can predict these properties, including the mean polarizability (⟨α⟩), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β₀).
These parameters are calculated based on the molecule's response to an external electric field. A large hyperpolarizability value indicates a strong NLO response, which is often associated with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group. researchgate.net While the parent coumarin structure is a good starting point, substitutions on the ring dramatically influence NLO properties. ekb.eg A computational study would be necessary to determine if this compound possesses significant NLO characteristics.
Table 2: Hypothetical Non-Linear Optical (NLO) Properties (Note: This table is illustrative. Specific data for the target compound is not available.)
| Parameter | Value (a.u.) |
|---|---|
| Mean Polarizability (⟨α⟩) | To be calculated |
| Anisotropy of Polarizability (Δα) | To be calculated |
| First-Order Hyperpolarizability (β₀) | To be calculated |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as a coumarin derivative, interacts with a biological target, typically a protein or enzyme. researchgate.netmdpi.com
Molecular Docking predicts the preferred binding orientation and affinity (binding energy) of a ligand within the active site of a receptor. nih.gov This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations extend this analysis by simulating the movement of atoms in the complex over time, typically nanoseconds. nih.gov This allows for an assessment of the stability of the binding pose predicted by docking and provides a more dynamic picture of the interaction. niscpr.res.in Studies on various coumarin derivatives have used these techniques to explore their potential as inhibitors for targets like human serum albumin, cyclin-dependent kinases, and multidrug-resistance-associated proteins. nih.govnih.govtandfonline.com Such simulations would be essential to explore the potential biological activity of this compound.
Structure Activity Relationship Sar Studies of Ethyl 8 Chloro 2 Oxo 2h Chromene 3 Carboxylate Analogues
Impact of Halogen Substitution Position and Nature on Biological Activity Profiles
The presence, type, and position of halogen substituents on the coumarin (B35378) scaffold significantly modulate the biological activities of its derivatives. Studies on related coumarin-3-carboxamides have demonstrated that the nature of the halogen can influence anticancer activity. For instance, a comparison of halogen-substituted N-phenyl rings showed that compounds with fluorine (F) could form hydrogen bonds with key amino acid residues (LYS68 and ASP175) in molecular docking studies, a feature not observed with larger halogens like chlorine (Cl) and bromine (Br). nih.gov This suggests that the smaller, more electronegative fluorine atom may offer advantages in specific receptor interactions.
In studies of 3-acetyl-2H-chromen-2-ones as inhibitors of human dipeptidyl peptidase III (hDPP III), bromine substitution at different positions showed varied effects. A bromo group at the C6 position resulted in the most active compound in one series, with an inhibition rate of 28.5%. mdpi.com Interestingly, having dibromo substituents at both the C6 and C8 positions led to an increased inhibitory potential (29.4%) compared to a monosubstituted analogue, indicating that multiple halogenations can be beneficial for certain biological targets. mdpi.com
Table 1: Effect of Halogen Substitution on Biological Activity
| Compound Series | Substitution | Position(s) | Observed Biological Effect |
|---|---|---|---|
| Coumarin-3-carboxamides | F | 4-position of N-phenyl ring | Formed hydrogen bonds in docking; potent anticancer activity against HeLa and HepG2 cell lines. nih.gov |
| Coumarin-3-carboxamides | Cl, Br | N-phenyl ring | Did not form hydrogen bonds in docking studies. nih.gov |
| 3-acetyl-2H-chromen-2-ones | Br | C6 | Most active in its series for hDPP III inhibition (28.5%). mdpi.com |
Role of the Ester Group and its Variations on Potency and Selectivity
The ester group at the C-3 position of the chromene core is a critical site for modification and plays a pivotal role in determining the biological activity of these compounds. The hydrolysis of the ester to its corresponding carboxylic acid or its conversion to various amides or hydrazides can dramatically alter the molecule's properties and biological effects.
Research has shown that for certain activities, the free carboxylic acid at the C3 position is essential. For example, coumarin-3-carboxylic acid demonstrated moderate antibacterial activity, whereas its corresponding carboxamide derivatives and a decarboxylated analogue (lacking any group at C3) were inactive. nih.govresearchgate.net This indicates that the carboxyl group is a key pharmacophore for antibacterial action in that specific series. nih.govresearchgate.net
Conversely, for anticancer applications, converting the C3-carboxylic acid to benzamide (B126) derivatives led to potent activity against cancer cell lines like HepG2 and HeLa. researchgate.net Specifically, 4-fluoro and 2,5-difluoro benzamide derivatives were identified as the most potent compounds in the series, with activity comparable to the anticancer drug doxorubicin. nih.govresearchgate.net Further modifications, such as converting the C3-ester to a hydrazide, create versatile intermediates for synthesizing a wide range of heterocyclic compounds with diverse biological activities, including antimicrobial and anticonvulsant properties. researchgate.netnih.gov
Table 2: Influence of C3-Substituent Variation on Biological Activity
| C3-Substituent | Resulting Compound Type | Biological Activity Profile |
|---|---|---|
| -COOH | Carboxylic Acid | Essential for antibacterial activity in some series. nih.govresearchgate.net |
| -CONH-Ar | Carboxamide | Potent anticancer activity observed, particularly with fluoro-substituted aryl groups. nih.govresearchgate.net |
| None (Decarboxylated) | Coumarin | Showed no antibacterial activity. nih.govresearchgate.net |
Influence of Substituents on the Chromene Core on Mechanistic Interactions
Beyond the C3 and C8 positions, other substituents on the coumarin's benzopyrone core significantly influence mechanistic interactions and biological outcomes. The introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, affecting its ability to interact with biological targets.
For instance, in a study on antifungal coumarin derivatives, the introduction of electron-withdrawing groups, such as a nitro (NO₂) group, was shown to contribute positively to fungicidal activity. mdpi.com The nitration of otherwise inactive compounds rendered them significantly more active against fungal strains. mdpi.com
Conversely, studies on hDPP III inhibitors revealed the importance of hydroxyl (-OH) groups. A hydroxyl group at the C7 position was found to be critical for the binding pattern and stabilization of the compound within the enzyme's active site. mdpi.com In contrast, replacing this C7-hydroxyl group with a methoxy (B1213986) (-OCH₃) group completely abolished the inhibitory potential, demonstrating high sensitivity to the nature of the substituent at this position. mdpi.com These findings underscore the importance of substituents on the core ring structure for directing specific, high-affinity interactions with protein targets.
Table 3: Effect of Chromene Core Substituents on Biological Activity
| Substituent | Position(s) | Biological Target/Activity | Observation |
|---|---|---|---|
| -NO₂ | Varied | Antifungal (Aspergillus) | Introduction of electron-withdrawing groups enhanced antifungal activity. mdpi.com |
| -OH | C7 | hDPP III Inhibition | Aromatic hydroxyl group increased inhibitory activity; important for binding. mdpi.com |
| -OCH₃ | C7 | hDPP III Inhibition | Completely reduced inhibitory potential compared to the -OH analogue. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and for understanding the key structural features that govern their function.
Several QSAR studies have been conducted on coumarin derivatives to predict various biological activities. These models often employ descriptors related to the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. nih.govresearchgate.net For example, a QSAR study on new antioxidant coumarin derivatives revealed that descriptors for molecular complexity, hydrogen-bond donor character, and lipophilicity were important parameters for describing antioxidant activity. nih.gov The developed model was robust and showed good predictive power for newly designed compounds. nih.gov
Another QSAR analysis focused on the free radical scavenging properties of coumarins identified the hydrogen-bond donor count (HBDCount), average Broto-Moreau autocorrelation (AATS3e), and molecular weight (MW) as the most crucial descriptors influencing activity. researchgate.net By identifying these key parameters, QSAR models provide a rational basis for the in-silico design of new coumarin derivatives with enhanced therapeutic potential, guiding synthetic efforts toward more promising candidates. nih.govresearchgate.net
Table 4: Key Descriptors Identified in QSAR Models for Coumarin Derivatives
| Predicted Activity | Model Type | Key Descriptors | Findings |
|---|---|---|---|
| Antioxidant Activity | Multiple Linear Regression (MLR) | Complexity, H-bond donor character, Lipophilicity | These parameters are important in describing the antioxidant activity. nih.gov |
| Free Radical Scavenging | Genetic Function Algorithm (GFA) | Hydrogen-Bond Donor Count (HBDCount), Molecular Weight (MW), Average Broto-Moreau Autocorrelation (AATS3e) | Identified as the most crucial descriptors influencing free radical scavenging. researchgate.net |
| Calcium-Antagonistic Activity | Genetic Algorithms | Physicochemical, topological, lipophilic, and electronic descriptors | Models were developed to correlate structural features with activity. researchgate.net |
Exploration of Non Biological Academic Applications
Utilization as Building Blocks in Complex Organic Synthesis
The coumarin-3-carboxylate moiety is a versatile precursor in the synthesis of more complex heterocyclic systems. The electrophilic character of the C4 position and the reactivity of the ester group at C3 allow for a variety of chemical transformations. Ethyl 2-oxo-2H-chromene-3-carboxylate, the parent compound of the title molecule, has been shown to react with nucleophiles like hydrazine (B178648) hydrate (B1144303). This reaction can lead to the formation of carbohydrazide (B1668358) derivatives, which are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. nih.govderpharmachemica.com
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can, however, also lead to ring-opening of the coumarin (B35378) nucleus, yielding different products depending on the reaction conditions. nih.gov This reactivity highlights the potential of this class of compounds to serve as synthons for a diverse range of molecular architectures. The presence of the chloro substituent at the 8-position in Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate is expected to influence the electronic properties of the coumarin ring system, potentially altering its reactivity and providing a handle for further functionalization through cross-coupling reactions.
| Precursor Compound | Reagent | Resulting Intermediate/Product Class | Potential Final Heterocycles |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Pyrazoles, 1,3,4-Oxadiazoles, 1,2,4-Triazoles |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Amines | Salicylaldehyde (B1680747) and ammonium (B1175870) salts (via ring cleavage) | N/A |
| 4-Hydroxycoumarin (B602359) | Diazonium salts | Azo-dyes | Azo-functionalized coumarins |
Potential as Fluorescent Probes and Luminescent Materials
Coumarin derivatives are renowned for their fluorescent properties, which makes them highly valuable in the development of fluorescent probes and luminescent materials. The core coumarin structure is a fluorophore, and its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by introducing various substituents onto the benzopyranone ring. ccspublishing.org.cnresearchgate.netrsc.org
| Coumarin Derivative | Substitution Pattern | Observed Emission | Reference |
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | 7-OCH₃ | Strong blue-violet | ccspublishing.org.cn |
| Ethyl 7-(3-methylbut-2-enyloxy)-2-oxo-2H-chromene-3-carboxylate | 7-O-prenyl | Strong blue-violet | ccspublishing.org.cn |
| 7-Diethylamino-coumarin derivatives | 7-NEt₂, 3-carboxy derivative | N/A | nih.gov |
Applications in Dye and Pigment Chemistry
The vibrant colors and fluorescent nature of many coumarin derivatives have led to their extensive use in the dye and pigment industry. They are employed as fluorescent dyes in various applications, including in laser technology and organic light-emitting diodes (OLEDs). nih.gov The synthesis of coumarin-based dyes can be achieved through various synthetic strategies, including the Knoevenagel condensation.
Furthermore, the coumarin nucleus can act as a coupling component in the synthesis of azo dyes. Azo dyes are a major class of organic colorants, and the incorporation of a coumarin moiety can impart desirable properties, such as enhanced brightness and fluorescence. nih.govresearchgate.net For example, 4-hydroxycoumarin can be coupled with various aromatic diazonium salts to produce novel azo dyes with good coloristic properties. researchgate.net While there are no specific examples in the provided search results of this compound being used in dye synthesis, its structural similarity to other coumarin precursors suggests its potential in this field. A related compound, ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, has been reported as a key intermediate in the development of coumarin-based dyes. researchgate.net
| Dye Class | Coumarin Precursor | Synthetic Method |
| Fluorescent Dyes | General coumarin derivatives | Various, including Knoevenagel condensation |
| Azo Dyes | 4-Hydroxycoumarin | Coupling with diazonium salts |
| Coumarin-based Dyes | Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Intermediate in multi-step synthesis |
Ligand Design in Catalysis
The field of catalysis often relies on the design of organic ligands that can coordinate with metal centers to modulate their reactivity and selectivity. Coumarin derivatives have emerged as versatile ligands in the synthesis of metal complexes with potential catalytic applications. nih.govnih.govfrontiersin.org The oxygen and, in some derivatives, nitrogen atoms within the coumarin scaffold can act as coordination sites for a variety of metal ions, including copper, manganese, and platinum group metals. nih.govfrontiersin.orgmdpi.comwhiterose.ac.uk
The resulting metal-coumarin complexes have been investigated for their catalytic activity in various organic transformations. For example, coumarin derivatives have been employed as photoreductants in photoredox catalysis, mimicking the behavior of expensive iridium complexes. rsc.org The ability to systematically modify the coumarin structure allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the performance of the catalyst. While the direct application of this compound in ligand design for catalysis is not documented in the provided search results, the broader class of coumarin compounds shows significant promise in this area.
Future Directions and Research Challenges for Ethyl 8 Chloro 2 Oxo 2h Chromene 3 Carboxylate
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of coumarin (B35378) derivatives often involves methods that are not environmentally benign, utilizing hazardous reagents and generating significant waste. rsc.org Future research is increasingly directed towards the development of novel, sustainable synthetic pathways for Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate. Green chemistry principles are at the forefront of this endeavor, aiming to improve reaction efficiency while minimizing environmental impact. acs.org
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for coumarin synthesis, such as the Knoevenagel condensation, a common method for preparing such derivatives. nih.gov
Ultrasound-Assisted Strategies: Sonication can enhance reaction rates and efficiency, offering another green alternative to conventional heating methods. nih.gov
Solvent-Free Reactions: Conducting syntheses in the absence of volatile organic solvents is a cornerstone of green chemistry. nih.gov Exploring solid-state reactions or using recyclable catalysts could pave the way for more sustainable production.
Eco-Friendly Catalysts: The use of non-toxic and reusable catalysts is a critical aspect of sustainable synthesis. researchgate.netrsc.org Research into biocatalysts or novel heterogeneous catalysts could provide greener alternatives to traditional acid or base catalysts. researchgate.net
Table 1: Comparison of Conventional and Green Synthetic Approaches for Coumarin Derivatives
| Feature | Conventional Synthesis | Green Synthesis Approaches |
| Energy Source | Conventional heating (e.g., oil bath) | Microwaves, Ultrasound |
| Solvents | Often uses toxic, volatile organic solvents | Solvent-free conditions, water, or green solvents |
| Catalysts | Often uses corrosive acids or bases | Recyclable catalysts, biocatalysts |
| Reaction Time | Typically longer | Significantly reduced |
| Waste Generation | Higher | Minimized |
| Yields | Variable | Often improved |
Advanced Computational Design of Next-Generation Analogues
The advent of powerful computational tools has revolutionized drug discovery and materials science. For this compound, advanced computational design will be instrumental in developing next-generation analogues with enhanced properties. In silico techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can predict the biological activity and potential targets of novel derivatives. acs.orgresearchgate.netnih.gov
Molecular docking allows researchers to visualize and predict how a molecule like this compound and its analogues might bind to a specific biological target, such as an enzyme or a receptor. nih.gov This provides insights into the potential mechanism of action and helps in designing molecules with improved binding affinity and selectivity. rsc.org
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing the physicochemical properties of known coumarin derivatives, researchers can build predictive models to design new analogues of this compound with potentially greater efficacy. researchgate.net These computational approaches can significantly reduce the time and cost associated with synthesizing and screening new compounds. nih.gov
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While the broad biological activities of coumarins are well-documented, the specific molecular mechanisms of action for this compound remain largely unexplored. Future research will need to delve deeper into how this compound interacts with biological systems at a molecular level. This will involve a combination of in vitro and in vivo studies to identify its primary cellular targets and signaling pathways. researchgate.net
Potential areas of investigation include its effects on:
Enzyme Inhibition: Many coumarin derivatives are known to inhibit various enzymes. nih.gov Investigating the inhibitory potential of this compound against key enzymes involved in disease pathways is a crucial research direction.
Cell Signaling Pathways: Understanding how this compound modulates critical cell signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, will be key to understanding its therapeutic potential. researchgate.net
Antimicrobial Mechanisms: Given the known antimicrobial properties of coumarins, elucidating the specific mechanisms by which this compound exerts its effects on pathogenic microorganisms is a significant research challenge. rsc.org
Biochemical assays, cell-based studies, and animal models will be essential tools in unraveling the intricate molecular interactions of this compound.
Expanding the Scope of Non-Biological Material Science Applications
The unique photophysical properties of the coumarin scaffold suggest that this compound and its derivatives could have significant applications beyond the biological realm. nih.gov The conjugated π-system of the coumarin ring often imparts fluorescent properties to these molecules, making them attractive for various material science applications. researchgate.net
Future research could explore the use of this compound in:
Fluorescent Probes and Sensors: Coumarin derivatives are widely used as fluorescent probes for detecting metal ions and other analytes due to their sensitivity to the local environment. rsc.orgnih.govmdpi.com The specific substitution pattern of this compound may offer unique sensing capabilities.
Organic Light-Emitting Diodes (OLEDs): The fluorescence of coumarins makes them potential candidates for use as emitters in OLEDs. nih.gov
Photoresponsive Polymers: The coumarin moiety can undergo photodimerization, a property that can be exploited to create photoresponsive polymers with applications in areas like self-healing materials and drug delivery systems. nih.govresearchgate.net
Optoelectronic Materials: The electronic properties of coumarin derivatives are being investigated for their potential use in optoelectronic devices. researchgate.netmdpi.comnih.govacs.org
Table 2: Potential Material Science Applications of Coumarin Derivatives
| Application Area | Underlying Property of Coumarin | Potential Use of this compound Analogues |
| Fluorescent Probes | Environmental sensitivity of fluorescence | Sensing of specific ions or biomolecules |
| Polymers | Photodimerization | Development of smart materials with self-healing or shape-memory properties |
| Optoelectronics | Tunable electronic and optical properties | Components in organic light-emitting diodes (OLEDs) and solar cells |
| Corrosion Inhibition | Adsorption onto metal surfaces | Protective coatings for carbon steel and other metals |
Synergistic Approaches in Multidisciplinary Research
The full potential of this compound can only be realized through synergistic approaches that bridge different scientific disciplines. Future research will benefit from collaborations between synthetic chemists, computational chemists, biologists, and material scientists. researchgate.netnih.govnih.govcore.ac.uk
Such multidisciplinary research could lead to:
Theranostics: Combining the therapeutic properties of this compound with its potential as a fluorescent imaging agent could lead to the development of "theranostic" agents that can simultaneously diagnose and treat diseases. nih.goveurekaselect.com
Bio-inspired Materials: Insights from the biological activity of this molecule could inspire the design of new functional materials with unique properties.
Integrated Drug Discovery Pipelines: A seamless integration of computational design, sustainable synthesis, and biological evaluation will accelerate the discovery and development of novel coumarin-based drugs. nih.gov
By fostering collaboration and embracing a multidisciplinary mindset, the scientific community can unlock the full potential of this compound and its future analogues, paving the way for innovations in both medicine and materials science.
Q & A
Q. What are the optimized synthetic routes for Ethyl 8-chloro-2-oxo-2H-chromene-3-carboxylate, and how can reaction yields be improved?
The synthesis typically involves condensation of substituted salicylaldehydes with ethyl acetoacetate derivatives under acidic or basic conditions. For example, analogous coumarin derivatives are synthesized via Pechmann or Knoevenagel reactions, with yields optimized by controlling temperature (80–120°C), solvent polarity (e.g., ethanol, acetic acid), and catalyst selection (e.g., H₂SO₄, piperidine) . Purification via column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization improves purity. Monitoring reaction progress using TLC and adjusting stoichiometric ratios of reagents (1:1 to 1:1.2) can mitigate side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For instance, the chromene ring protons appear as doublets (δ 6.4–8.6 ppm), while the ester carbonyl resonates at ~δ 164 ppm in ¹³C NMR .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 283.0248 for C₁₂H₁₀ClO₅) and fragmentation patterns . Contradictions between predicted and observed spectra may arise from tautomerism or solvent effects. Use deuterated solvents (CDCl₃, DMSO-d₆) and compare with literature data for analogous coumarins .
Q. How is X-ray crystallography applied to determine the compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structural parameters. For example, similar chromene derivatives show planar chromene rings (mean deviation < 0.01 Å) and intermolecular hydrogen bonds (C=O···H–C, ~2.8 Å) stabilizing the crystal lattice . Data collection at low temperatures (135 K) reduces thermal motion artifacts. The R factor (< 0.05) and wR factor (< 0.10) validate refinement accuracy .
Advanced Research Questions
Q. How do substituents (e.g., 8-Cl) influence the compound’s electronic properties and reactivity in medicinal chemistry?
The electron-withdrawing chlorine at position 8 increases electrophilicity of the lactone ring, enhancing nucleophilic attack sites for SAR studies. DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends, while Hammett constants (σ ≈ 0.23 for meta-Cl) correlate with reaction rates in substitution or oxidation reactions . Comparative studies with 8-methoxy or 8-nitro analogs reveal chlorine’s role in modulating bioactivity (e.g., anti-inflammatory IC₅₀ values) via steric and electronic effects .
Q. What challenges arise in resolving crystallographic disorder in this compound?
Disorder in the ethyl ester group or chlorine orientation is common. Strategies include:
Q. How can contradictions in biological activity data across studies be systematically addressed?
Discrepancies in bioassay results (e.g., anti-inflammatory vs. cytotoxic activity) may stem from:
- Assay conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1) or IC₅₀ measurement protocols .
- Purity thresholds : HPLC purity > 98% reduces false positives from synthetic byproducts .
- Solubility : Use DMSO concentrations < 0.1% to avoid solvent interference . Validate findings via dose-response curves and in silico docking (e.g., COX-2 binding affinity simulations) .
Q. What methodologies are used to analyze hydrogen-bonding networks and their impact on material properties?
Graph-set analysis (e.g., Etter’s rules) categorizes H-bond motifs (e.g., R₂²(8) rings) in crystal packing . Pair distribution function (PDF) analysis or Hirshfeld surfaces quantify interaction percentages (e.g., Cl···H contacts ~12% in halogenated coumarins) . Thermogravimetric analysis (TGA) correlates H-bond density with thermal stability (decomposition > 250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
